Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate
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Overview
Description
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of Substituents: The tert-butylphenyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.
Amidation Reaction: The amino group can be introduced through an amidation reaction with 2-methylacryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and various substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: Lacks the amino group, resulting in different reactivity and applications.
Propan-2-yl 4-(4-tert-butylphenyl)-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the thiophene ring, along with the tert-butylphenyl and amino groups, makes it a versatile compound for various scientific research fields.
Properties
CAS No. |
524932-71-6 |
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Molecular Formula |
C23H29NO3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-(2-methylprop-2-enoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO3S/c1-13(2)20(25)24-21-19(22(26)27-14(3)4)18(15(5)28-21)16-9-11-17(12-10-16)23(6,7)8/h9-12,14H,1H2,2-8H3,(H,24,25) |
InChI Key |
FISKMLOSTAFNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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